methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate
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Overview
Description
Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate is a quinoline derivative with significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a quinoline ring system substituted with a chlorine atom, a keto group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 8-chloroquinoline-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with methanol to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium on carbon).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Amino or thio-substituted quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline derivative with antibacterial properties, particularly active against Enterobacteriaceae.
Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
Uniqueness
Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other quinoline derivatives, its combination of a chlorine atom, keto group, and carboxylate ester group allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
Molecular Formula |
C11H8ClNO3 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5,9H,1H3 |
InChI Key |
YGTFCHZATMDTLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C2C(=O)C=CN=C2C1Cl |
Origin of Product |
United States |
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